
Fmoc-Ala-Glu-Gln-Lys-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Ala-Glu-Gln-Lys-NH2 is a tetrapeptide composed of four amino acids: alanine, glutamic acid, glutamine, and lysine. The compound is often used as an inactive control in scientific research, particularly in studies involving peptide inhibitors. It is known for its role in blocking the proteolysis of specific proteins, making it a valuable tool in biochemical and pharmacological research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Glu-Gln-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection of the Fmoc group and the coupling of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反应分析
Types of Reactions
Fmoc-Ala-Glu-Gln-Lys-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .
科学研究应用
Fmoc-Ala-Glu-Gln-Lys-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Employed in studies of protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications
作用机制
The mechanism of action of Fmoc-Ala-Glu-Gln-Lys-NH2 involves its role as an inactive control peptide. It does not exert significant biological activity on its own but is used to compare the effects of active peptide inhibitors. The molecular targets and pathways involved depend on the specific context of the research .
相似化合物的比较
Similar Compounds
Fmoc-Ala-Glu-Asn-Lys-NH2: A peptide inhibitor that selectively targets asparagine endopeptidase and inhibits the cleavage of amyloid precursor protein.
Fmoc-Ala-Glu-Gln-Lys-NH2: Used as an inactive control for the above compound.
Uniqueness
This compound is unique in its role as an inactive control peptide, making it a valuable tool for validating the effects of active peptide inhibitors. Its specific sequence and lack of significant biological activity allow researchers to isolate and study the effects of other compounds without interference .
属性
分子式 |
C34H45N7O9 |
|---|---|
分子量 |
695.8 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H45N7O9/c1-19(38-34(49)50-18-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24)31(46)40-27(14-16-29(43)44)33(48)41-26(13-15-28(36)42)32(47)39-25(30(37)45)12-6-7-17-35/h2-5,8-11,19,24-27H,6-7,12-18,35H2,1H3,(H2,36,42)(H2,37,45)(H,38,49)(H,39,47)(H,40,46)(H,41,48)(H,43,44)/t19-,25-,26-,27-/m0/s1 |
InChI 键 |
OVMJHFPLSZLRSU-UFZSTKPESA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


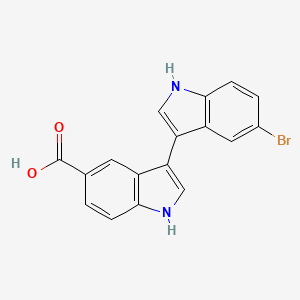
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
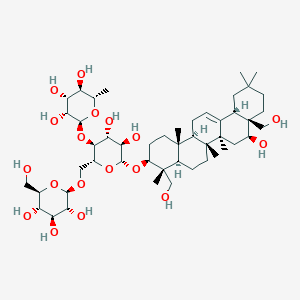
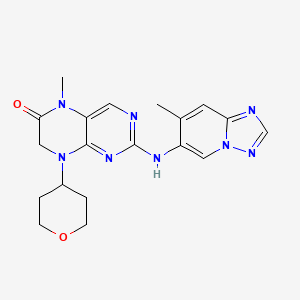
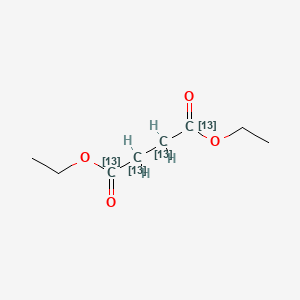
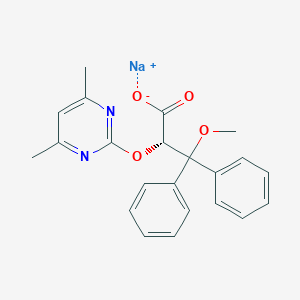

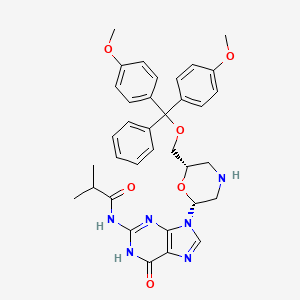
![[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate](/img/structure/B12397208.png)
![8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12397214.png)
![(8R,9S,13S,14S)-3-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12397224.png)
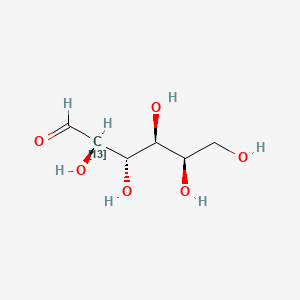
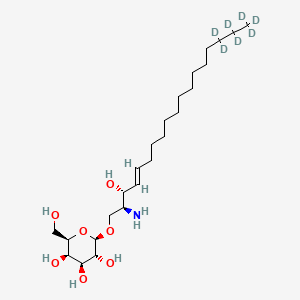
![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)
